molecular formula C18H17FN4O3S B10991399 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B10991399
M. Wt: 388.4 g/mol
InChI Key: ZDCMDWDPQMFXQV-UHFFFAOYSA-N
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Description

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[d][1,3]thiazole ring and an imidazolidinyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the cyclopenta[d][1,3]thiazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The imidazolidinyl group is then introduced through a subsequent reaction, often involving the use of specific reagents and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE stands out due to its unique combination of a cyclopenta[d][1,3]thiazole ring and an imidazolidinyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C18H17FN4O3S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C18H17FN4O3S/c19-11-4-1-3-10(7-11)9-23-16(25)13(21-18(23)26)8-15(24)22-17-20-12-5-2-6-14(12)27-17/h1,3-4,7,13H,2,5-6,8-9H2,(H,21,26)(H,20,22,24)

InChI Key

ZDCMDWDPQMFXQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CC3C(=O)N(C(=O)N3)CC4=CC(=CC=C4)F

Origin of Product

United States

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